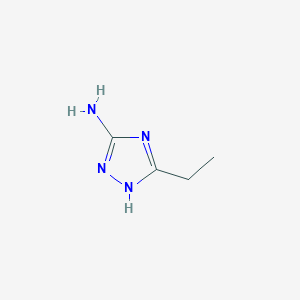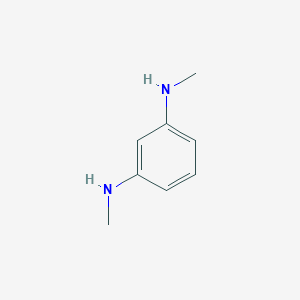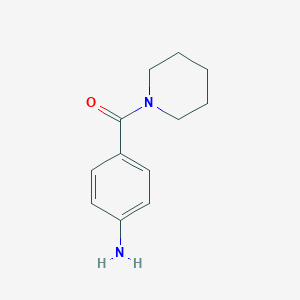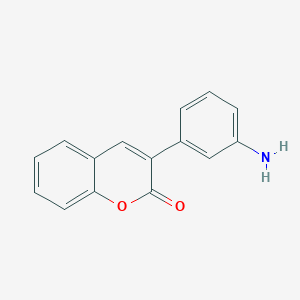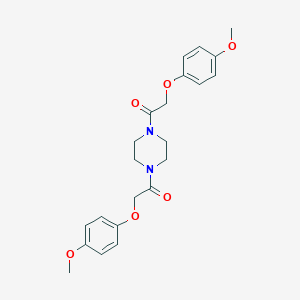
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-, commonly known as bis(4-methoxyphenyl) piperazine (BMP), is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. BMP is a piperazine derivative that has shown promising results in various scientific research studies due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is not fully understood. However, it is believed that Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- exerts its effects by modulating various signaling pathways in the body. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also some limitations associated with Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. For example, it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)-. One potential area of study is the development of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)--based drugs for the treatment of various diseases. Another potential area of study is the investigation of the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- in more detail. Additionally, future research could focus on optimizing the synthesis and purification of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- to improve its utility as a research tool.
Conclusion
In conclusion, Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- is a piperazine derivative that has shown promising results in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- and to optimize its synthesis and purification for use as a research tool.
Métodos De Síntesis
The synthesis of Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has been extensively studied for its potential applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
2882-23-7 |
|---|---|
Nombre del producto |
Piperazine, 1,4-bis((4-methoxyphenoxy)acetyl)- |
Fórmula molecular |
C22H26N2O6 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-17-3-7-19(8-4-17)29-15-21(25)23-11-13-24(14-12-23)22(26)16-30-20-9-5-18(28-2)6-10-20/h3-10H,11-16H2,1-2H3 |
Clave InChI |
ZFNHZAHQXYCCTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Otros números CAS |
2882-23-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



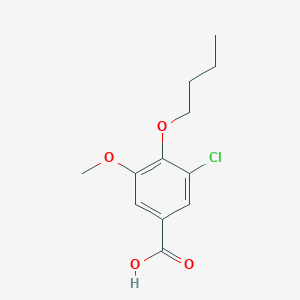
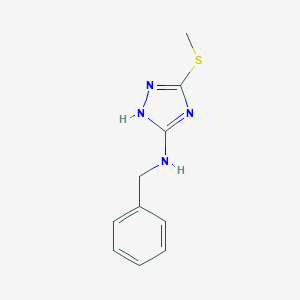
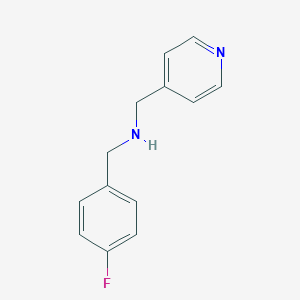
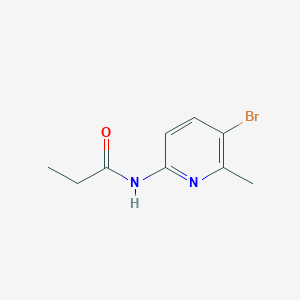
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
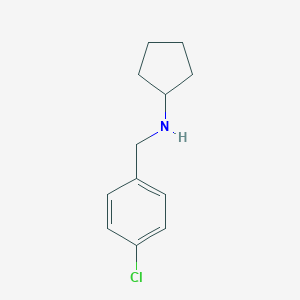
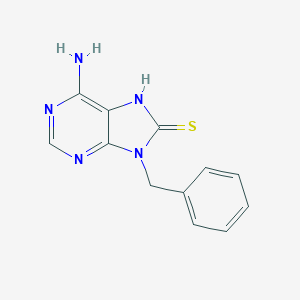

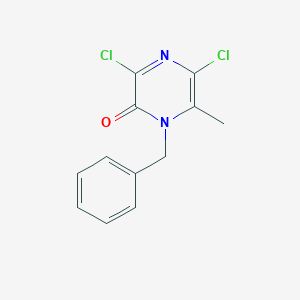
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
